Indolin-1-yl(naphthalen-1-yl)methanone

Physical chemistry Analytical chemistry Forensic chemistry

Indolin-1-yl(naphthalen-1-yl)methanone, also referred to as 1-(1-naphthoyl)indoline, is a synthetic organic compound characterized by a saturated indoline (2,3-dihydroindole) core attached to a naphthalene-1-carbonyl moiety. With the molecular formula C₁₉H₁₅NO and a molecular weight of 273.33 g/mol, it belongs to the naphthoylindoline structural class, which is structurally related to—but chemically distinct from—the well-known naphthoylindole family of cannabinoid receptor ligands (e.g., JWH-018).

Molecular Formula C19H15NO
Molecular Weight 273.3 g/mol
CAS No. 306745-38-0
Cat. No. B11848299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-1-yl(naphthalen-1-yl)methanone
CAS306745-38-0
Molecular FormulaC19H15NO
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H15NO/c21-19(20-13-12-15-7-2-4-11-18(15)20)17-10-5-8-14-6-1-3-9-16(14)17/h1-11H,12-13H2
InChIKeySNNCVRUOJAYBKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolin-1-yl(naphthalen-1-yl)methanone (CAS 306745-38-0): A Structurally Distinct Naphthoylindoline Scaffold for Specialized Cannabinoid Research


Indolin-1-yl(naphthalen-1-yl)methanone, also referred to as 1-(1-naphthoyl)indoline, is a synthetic organic compound characterized by a saturated indoline (2,3-dihydroindole) core attached to a naphthalene-1-carbonyl moiety . With the molecular formula C₁₉H₁₅NO and a molecular weight of 273.33 g/mol, it belongs to the naphthoylindoline structural class, which is structurally related to—but chemically distinct from—the well-known naphthoylindole family of cannabinoid receptor ligands (e.g., JWH-018) [1]. The defining structural feature, saturation of the indole C2–C3 bond, imparts non-planar geometry, altered nitrogen basicity (predicted pKa ~4.6), and a distinct metabolic fate involving cytochrome P450-mediated dehydrogenation to the corresponding indole [2][3]. This compound is exclusively distributed through the Sigma-Aldrich AldrichCPR collection as a 'rare and unique chemical' for early discovery research, with no vendor-supplied analytical characterization .

Why Naphthoylindole Cannabinoid Standards Cannot Substitute for Indolin-1-yl(naphthalen-1-yl)methanone in Targeted Analytical and Metabolic Investigations


Despite their shared naphthoyl substitution pattern, naphthoylindole analogs such as JWH-018 (Ki CB1 = 9.0 ± 5.0 nM; Ki CB2 = 2.94 ± 2.65 nM) [1] and 3-(1-naphthoyl)indole cannot be interchangeably deployed for experiments requiring the specific indoline scaffold of the target compound. The saturated 2,3-bond of the indoline core eliminates aromatic conjugation, producing a non-planar bicyclic system with a significantly more basic nitrogen center (pKa ~4.6 vs. indole conjugate acid pKa ~ -3.6) [2][3]. This shift in geometry and electronics is expected to alter cannabinoid receptor binding orientation, while the indoline ring's susceptibility to CYP3A4-mediated dehydrogenation—documented at a Vmax/Km of 204 min/mM for the indoline-containing drug indapamide, approximately 10-fold higher than for indoline itself [4]—introduces a metabolic liability absent in fully aromatic indole analogs. Consequently, analytical protocols (e.g., LC-MS/MS or GC-MS methods), receptor binding assays, and metabolic stability studies developed for indole-based synthetic cannabinoids cannot be directly applied to this compound without independent re-optimization and validation .

Quantitative Comparative Evidence for Indolin-1-yl(naphthalen-1-yl)methanone vs. Closest Structural Analogs


Boiling Point and Density: Quantifiable Physicochemical Divergence from 3-(1-Naphthoyl)indole

The target compound exhibits a predicted boiling point of 469.4 ± 28.0 °C and a predicted density of 1.238 ± 0.06 g/cm³, in contrast to 512.2 ± 23.0 °C and 1.267 g/cm³ for the structurally analogous 3-(1-naphthoyl)indole (CAS 109555-87-5), which retains full indole aromaticity . This corresponds to an approximately 43 °C lower boiling point and a 2.3% lower density, differences attributable to the loss of aromatic conjugation and altered intermolecular interactions in the saturated indoline ring system [1].

Physical chemistry Analytical chemistry Forensic chemistry

Nitrogen Basicity (pKa) Shift: A Discriminating Parameter for Sample Preparation and Chromatographic Workflows

The predicted pKa of the indoline nitrogen in the target compound is 4.60 ± 0.20 , reflecting the enhanced basicity of the saturated amine. In contrast, the indole nitrogen of 3-(1-naphthoyl)indole is extremely weakly basic, with the conjugate acid exhibiting a pKa of approximately -3.6, while deprotonation of the neutral indole occurs only at a pKa of about 16.2 [1][2]. This represents a shift of 8 to 20 pKa units depending on the ionization equilibrium considered. Consequently, at physiologically relevant or typical analytical mobile-phase pH values (e.g., pH 3–8), the target compound exists in a markedly different ionization state compared to its indole-based counterparts .

Separation science Sample preparation Analytical method development

Sourcing Exclusivity and Analytical Data Gap: A Critical Procurement Risk Differentiator vs. Commercially Abundant Naphthoylindoles

Indolin-1-yl(naphthalen-1-yl)methanone is exclusively distributed through Sigma-Aldrich's AldrichCPR program under product number L171778, with the explicit caveat: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Sigma-Aldrich sells this product AS-IS and makes no representation or warranty whatsoever' . In stark contrast, JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is commercially available from multiple vendors (e.g., Cayman Chemical as a Certified Reference Material manufactured to ISO/IEC 17025 and ISO 17034 standards), with full Certificates of Analysis documenting identity, purity, and lot-specific characterization . The target compound is supplied in a single 50 mg unit size (L171778-1EA) with no alternative packaging, purity specification, or characterization data .

Procurement Supply chain management Reference standard qualification

Non-Planar Scaffold Geometry and Metabolic Lability: Structural and Pharmacokinetic Differentiation from Planar Indole Analogs

The saturated 2,3-bond of the indoline core breaks the aromatic conjugation present in indole, producing a non-planar bicyclic scaffold. In contrast to the fully planar indole ring system of JWH-018 and related naphthoylindoles, the indoline ring adopts a puckered conformation with a non-zero dihedral angle between the benzene ring and the pyrrolidine ring [1]. This geometric difference alters the spatial orientation of the appended naphthoyl pharmacophore, which is expected to affect cannabinoid receptor engagement. Furthermore, indoline-containing compounds are established substrates for cytochrome P450 (CYP) enzymes, particularly CYP3A4, which catalyze a dehydrogenation (aromatization) reaction converting indoline to indole [2][3]. The catalytic efficiency (Vmax/Km) for indapamide dehydrogenation by CYP3A4 is 204 min/mM, approximately 10-fold higher than that of the unsubstituted indoline scaffold [4]. This metabolic pathway generates an indole metabolite that may possess distinct pharmacological activity, a phenomenon not encountered with indole-based parent compounds that lack this oxidizable functionality [5].

Structural biology Drug metabolism Medicinal chemistry

Evidence-Backed Research and Industrial Applications of Indolin-1-yl(naphthalen-1-yl)methanone


Forensic Reference Standard and Designer Drug Metabolite Identification

Given its exclusive availability as an uncharacterized 'rare chemical' , this compound serves as an essential authentic reference material for forensic toxicology laboratories tasked with identifying and confirming the presence of indoline-based synthetic cannabinoids in seized materials or biological specimens. The distinct predicted physicochemical properties (boiling point 469.4 °C, density 1.238 g/cm³, pKa 4.60) relative to indole-based analogs enable the development of targeted GC-MS and LC-MS/MS methods. Its known metabolic liability—CYP3A4-mediated dehydrogenation to the corresponding indole [1]—makes it a critical standard for metabolite identification studies in human liver microsome or hepatocyte incubation experiments, facilitating the discovery of urinary biomarkers for forensic screening.

Cannabinoid Receptor Structure-Activity Relationship (SAR) Probe

The non-planar indoline scaffold of this compound [2] provides a unique conformational probe for SAR studies at cannabinoid CB1 and CB2 receptors. By comparing its receptor binding affinity (once experimentally determined) with that of planar indole analogs such as JWH-018 (Ki CB1 = 9.0 nM, Ki CB2 = 2.94 nM) [3] and 3-(1-naphthoyl)indole, researchers can isolate the contribution of ring planarity and nitrogen basicity to ligand-receptor recognition. This makes the compound valuable for computational docking studies and pharmacophore model refinement aimed at understanding the structural determinants of cannabinoid receptor subtype selectivity.

Cytochrome P450 Metabolic Stability and Drug-Drug Interaction Studies

The documented capacity of CYP3A4 to dehydrogenate indoline-containing compounds (Vmax/Km = 204 min/mM for indapamide; ~20.4 min/mM for the indoline core itself) [4] positions this compound as a useful substrate for in vitro drug metabolism and pharmacokinetic (DMPK) assays. Researchers can employ it to quantify CYP3A4-mediated aromatase activity, investigate time-dependent metabolite formation, and assess potential drug-drug interaction risks associated with indoline-containing chemical series. The metabolic conversion from indoline to indole also provides a model system for studying how scaffold saturation influences hepatic clearance and metabolite pharmacological activity.

Analytical Method Development and Chromatographic Selectivity Validation

The large pKa shift (4.6 vs. -3.6 for the indole conjugate acid) [5] and the 2.3% density difference relative to 3-(1-naphthoyl)indole demand dedicated optimization of chromatographic separation conditions. This compound is therefore ideally suited as a challenge analyte for validating the selectivity of reversed-phase LC methods intended to resolve synthetic cannabinoid positional isomers and scaffold variants. Its unique physical-chemical signature also supports the development of orthogonal detection techniques (e.g., ion mobility spectrometry) aimed at differentiating indoline-based designer drugs from their indole counterparts in complex forensic matrices.

Quote Request

Request a Quote for Indolin-1-yl(naphthalen-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.